N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide
Description
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a thiadiazolyl group, and a triazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN7O3S3/c1-3-5-14-37-20-12-6-17(7-13-20)23(36)28-15-21-30-32-25(34(21)19-10-8-18(27)9-11-19)39-16-22(35)29-24-31-33-26(40-24)38-4-2/h6-13H,3-5,14-16H2,1-2H3,(H,28,36)(H,29,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJRIFXXJPOGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NN=C(S4)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN7O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include bromine, sulfur, and nitrogen-containing compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as batch or continuous flow reactors. These methods would need to ensure high yield and purity of the final product, often requiring precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more hydrogenated version of the original compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide exhibit significant antimicrobial properties. The presence of the thiadiazole and triazole rings is believed to enhance their efficacy against bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through enzyme inhibition mechanisms.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways. The bromophenyl and sulfonyl groups may interact with specific receptors or enzymes involved in tumor progression. Research has indicated that similar compounds can inhibit tumor cell proliferation in vitro and in vivo models.
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes due to its ability to bind to active sites. This property is particularly relevant in drug design for conditions where enzyme activity plays a critical role in disease pathology.
Agricultural Applications
The compound's antifungal properties suggest potential applications in agriculture as a fungicide. Its effectiveness against plant pathogens could be explored further to develop new agricultural products aimed at protecting crops from fungal infections.
Mechanism of Action
The mechanism of action of N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a hydroxyl group attached to a benzene ring.
4-Chloromethcathinone: A stimulant drug with a structure similar to methcathinone.
Uniqueness
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is unique due to its combination of bromophenyl, thiadiazolyl, and triazolyl groups
Biological Activity
N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-4-butoxybenzamide is a complex compound characterized by multiple functional groups that contribute to its biological activity. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, including the formation of the thiadiazole and triazole rings. The introduction of functional groups such as the bromophenyl and ethylsulfanyl enhances its reactivity and biological potential. The structural complexity allows for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Protein Interactions : The compound might disrupt or stabilize protein-protein interactions critical for various cellular processes.
3.1 Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| D1 | Antimicrobial | S. aureus | |
| D2 | Antimicrobial | E. coli | |
| D6 | Anticancer | MCF7 Cell Line |
3.2 Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, compounds derived from similar scaffolds have shown promising results in inhibiting the growth of estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
3.3 Anti-inflammatory and Other Activities
Other studies have highlighted the anti-inflammatory properties associated with thiadiazole derivatives. The presence of the thiadiazole ring is critical in mediating these effects due to its ability to modulate inflammatory pathways .
4. Case Studies and Research Findings
Recent case studies provide insights into the efficacy of compounds related to this compound:
- Antimicrobial Screening : A study evaluated a series of thiadiazole derivatives for antimicrobial activity using a turbidimetric method against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to established antibiotics .
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding affinity of these compounds to specific biological targets. Results suggest that the structural features of this compound contribute to its high binding affinity .
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions, often starting with heterocyclic precursors like 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine. Key steps include:
Optimization Tips:
- Monitor reactions using TLC (Rf values) to track intermediate formation .
- Use polar aprotic solvents (e.g., DMF) to enhance sulfanyl group reactivity .
- Control temperature rigorously to avoid side products during triazole cyclization .
Which analytical techniques are critical for confirming the compound’s structural integrity?
Level: Basic
Methodological Answer:
A combination of spectroscopic and crystallographic methods is essential:
Note: For ambiguous NMR signals, use 2D experiments (COSY, HSQC) to resolve overlaps .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?
Level: Advanced
Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays: Use CLSI/MIC guidelines for antimicrobial testing; compare against reference strains (e.g., Candida albicans ATCC 90028) .
- Structural Validation: Confirm compound identity via X-ray or LC-MS to rule out degradation .
- SAR Analysis: Test derivatives (e.g., varying substituents on the benzamide or triazole) to isolate bioactive motifs .
Example: reports high antimicrobial activity (MIC = 2 µg/mL) for a related compound, but discrepancies may arise from differing substituents on the triazole ring.
What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?
Level: Advanced
Methodological Answer:
Focus on functional group modifications and computational modeling:
- Modifiable Sites:
- Triazole ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding .
- Butoxy chain: Vary alkyl chain length to optimize lipophilicity (logP 2.5–4.0) .
- Computational Tools:
- Perform molecular docking (AutoDock Vina) to predict interactions with targets (e.g., bacterial dihydrofolate reductase) .
- Use DFT calculations to assess electronic effects of substituents .
How can crystallographic challenges (e.g., poor diffraction) be addressed during structural analysis?
Level: Advanced
Methodological Answer:
- Crystal Growth: Optimize vapor diffusion (e.g., ethanol/water mixtures) and seeding techniques .
- Data Collection/Refinement:
- Validation: Check for disorder using PLATON; apply SQUEEZE for solvent masking .
What are the stability profiles of this compound under varying storage conditions?
Level: Basic
Methodological Answer:
- Storage: Keep at –20°C in amber vials under argon to prevent oxidation of sulfanyl groups .
- Stability Tests:
What methodologies are recommended for studying its interaction with biological targets?
Level: Advanced
Methodological Answer:
- Biophysical Assays:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD) with immobilized enzymes .
- Fluorescence quenching to assess protein-ligand interactions (e.g., with BSA) .
- Cellular Studies:
How can synthetic yields be improved without compromising purity?
Level: Advanced
Methodological Answer:
- Catalysis: Employ Pd-mediated cross-coupling for triazole-benzamide linkages (yield ↑ 20%) .
- Workflow Adjustments:
- Use flow chemistry for exothermic steps (e.g., thiadiazole formation) .
- Purify intermediates via flash chromatography (hexane/EtOAc gradient) before final coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
